1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol

Description

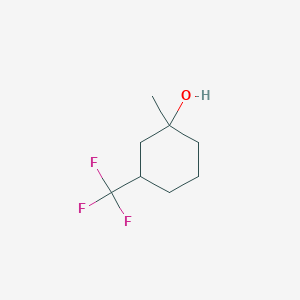

1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C8H13F3O It is a cyclohexanol derivative where a methyl group and a trifluoromethyl group are attached to the cyclohexane ring

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c1-7(12)4-2-3-6(5-7)8(9,10)11/h6,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPWQCUTPMHHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclohexanone derivatives. This process typically uses reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale trifluoromethylation processes. These methods often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieving high purity and productivity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-Methylcyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

3-(Trifluoromethyl)cyclohexanol: Similar structure but without the methyl group, leading to variations in its chemical behavior.

Cyclohexanol: The parent compound without any substituents, exhibiting distinct chemical and physical properties.

Uniqueness

1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol is unique due to the presence of both a methyl and a trifluoromethyl group. This combination imparts specific steric and electronic effects, influencing the compound’s reactivity and interactions. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Biological Activity

1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanol structure with a methyl group and a trifluoromethyl group attached to the cyclohexane ring. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross cell membranes, facilitating interaction with intracellular targets.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological macromolecules, influencing enzyme activity and receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The following table summarizes potential biological activities associated with this compound based on structural analogs:

Case Studies

- Antiviral Activity Against Measles Virus : A study highlighted the effectiveness of compounds similar to this compound in inhibiting the RNA-dependent RNA polymerase complex of the measles virus at low nanomolar concentrations. This suggests potential for further development as antiviral agents targeting RNA viruses .

- TRPA1 Channel Modulation : Another research focused on the modulation of the TRPA1 ion channel, which is implicated in pain pathways. Compounds structurally related to this compound showed promise in reducing nociceptive responses in animal models, indicating potential applications in pain management therapies .

Synthesis and Derivatives

The synthesis of this compound involves various organic reactions that can yield derivatives with enhanced or modified biological activities. The trifluoromethyl group can be substituted or modified to explore structure-activity relationships (SAR) further.

Q & A

Q. What synthetic methodologies are optimal for producing 1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via trifluoromethylation of cyclohexanone derivatives. A common approach involves using trifluoromethyltrimethylsilane (TMSCF₃) as a trifluoromethylating agent with tetrabutylammonium fluoride (TBAF) as a catalyst in tetrahydrofuran (THF) at controlled temperatures (0–25°C). Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents like THF enhance reaction efficiency.

- Catalyst loading : Excess TBAF (>1.5 equiv.) may lead to side reactions.

- Temperature : Lower temperatures (0–5°C) minimize decomposition.

Post-synthesis, purification via fractional distillation or recrystallization ensures >95% purity .

Q. What spectroscopic techniques are recommended for structural elucidation, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Prioritize signals for the hydroxyl proton (δ 1.8–2.2 ppm, broad) and methyl groups (δ 1.1–1.3 ppm, singlet). The trifluoromethyl (CF₃) group deshields adjacent protons, causing splitting (e.g., δ 2.4–2.8 ppm for neighboring CH₂ groups).

- ¹³C NMR : CF₃ appears at δ 120–125 ppm (quartet, J = 280–300 Hz). Cyclohexane carbons resonate at δ 20–35 ppm.

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 196.21 (C₉H₁₅F₃O) with isotopic peaks for fluorine (³⁵Cl/³⁷Cl patterns excluded) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in substitution reactions, and what mechanistic insights guide reaction design?

- Methodological Answer : The CF₃ group is electron-withdrawing, directing nucleophilic attacks to the less hindered positions (e.g., para to CF₃ on the cyclohexane ring). For example:

- Nucleophilic substitution : Use amines (e.g., NH₃ in THF) to target C-3 or C-5 positions.

- Electrophilic aromatic substitution : Limited due to CF₃'s deactivating effect; however, Friedel-Crafts alkylation may proceed under strong Lewis acids (e.g., AlCl₃).

Mechanistic studies (DFT calculations) suggest transition-state stabilization via hyperconjugation between CF₃ and the cyclohexane ring .

Q. How can researchers resolve contradictions in reported bioactivity data, such as conflicting enzyme inhibition results?

- Methodological Answer : Contradictions often arise from assay conditions or compound purity. To address this:

- Standardize assays : Use consistent enzyme concentrations (e.g., 10 nM for cytochrome P450) and buffer pH (7.4).

- Verify purity : Chromatographic methods (HPLC with UV detection at 254 nm) ensure >98% purity.

- Cross-validate : Compare in vitro results with molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like SDH (succinate dehydrogenase) .

Q. What experimental strategies can determine the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) at 37°C, and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities.

- Stable isotope labeling : Use deuterated analogs (e.g., CD₃ substitution) to track metabolic pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s oxidative stability under varying conditions?

- Methodological Answer : Discrepancies may arise from oxygen exposure or catalyst residues. To reconcile results:

- Controlled oxidation : Use KMnO₄ in acidic vs. neutral conditions. Under acidic conditions, the compound oxidizes to a ketone (δ 210 ppm in ¹³C NMR), while neutral conditions yield incomplete oxidation.

- Trace metal analysis : ICP-MS detects residual catalysts (e.g., Cr from CrO₃) that accelerate decomposition .

Tables for Key Data

| Property | Typical Value | Technique | Reference |

|---|---|---|---|

| Melting Point | 77–78°C (pure) | Differential Scanning Calorimetry | |

| LogP (lipophilicity) | 2.8 ± 0.3 | Shake-flask method | |

| SDH Binding Affinity (Kd) | 12.5 µM | Surface Plasmon Resonance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.